molecular formula C17H25NO3 B3061182 Norcapsaicin CAS No. 61229-08-1

Norcapsaicin

Cat. No.: B3061182
CAS No.: 61229-08-1
M. Wt: 291.4 g/mol
InChI Key: UTNZMGHHFHHIAY-FNORWQNLSA-N
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Description

Norcapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its irritant properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Norcapsaicin, like other capsaicinoids, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . This receptor is a type of ion channel found in the membranes of certain cells, including sensory neurons. It plays a crucial role in detecting and regulating body temperature and also in pain sensation .

Mode of Action

This compound interacts with TRPV1 receptors, causing them to open and allow ions to flow into the cell . This ion flow depolarizes the neuron and generates an electrical signal that is transmitted to the brain, resulting in the perception of heat and pain . Over time, the continued presence of this compound leads to the desensitization of these neurons, reducing their responsiveness to other painful stimuli .

Biochemical Pathways

This compound is synthesized through two pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway . The compound is formed by the condensation of vanillylamine with a branched-chain fatty acid . The production of this compound and other capsaicinoids generally occurs in the placental tissue of chili pepper fruits .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, capsaicinoids like capsaicin are known to have high oral bioavailability and skin absorption . This makes them effective for both dietary intake and topical application for conditions such as musculoskeletal or neuropathic pain .

Result of Action

The primary result of this compound action is the sensation of heat and pain, followed by analgesia or pain relief . This is due to the desensitization of sensory neurons after prolonged exposure to the compound . In addition to its effects on pain perception, this compound also exhibits several biological effects such as anti-mutagenic, antioxidant, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pungency of chili peppers, which is determined by the concentration of capsaicinoids, can be affected by the plant’s growing conditions . Furthermore, the effectiveness of this compound as a pain reliever can be influenced by the specific conditions of its application, such as the concentration used and the duration of exposure .

Biochemical Analysis

Biochemical Properties

Norcapsaicin plays a significant role in biochemical reactions, particularly in the capsaicinoid biosynthetic pathway. It is synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . This compound interacts with several enzymes, including capsaicin synthase, which catalyzes the final step in the biosynthesis of capsaicinoids. Additionally, this compound interacts with proteins such as TRPV1 (transient receptor potential vanilloid 1), a receptor that mediates the sensation of heat and pain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by activating TRPV1 receptors, leading to an influx of calcium ions and subsequent cellular responses . This activation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TRPV1 receptors, which are ion channels located on the cell membrane . Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of calcium ions. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involved in pain perception, inflammation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of TRPV1 receptors and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can activate TRPV1 receptors without causing significant toxicity . At high doses, this compound can induce adverse effects, such as inflammation, pain, and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .

Metabolic Pathways

This compound is involved in the capsaicinoid biosynthetic pathway, where it is synthesized from vanillylamine and branched-chain fatty acids . It interacts with enzymes such as capsaicin synthase and other cofactors involved in the biosynthesis of capsaicinoids. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, such as the placental tissue of chili peppers, where it is synthesized and stored .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the cell membrane, where it binds to TRPV1 receptors . This compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular function . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcapsaicin can be synthesized through several methods. One common approach involves the condensation of vanillylamine with a suitable fatty acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as chili peppers, followed by purification processes. High-performance liquid chromatography (HPLC) and other chromatographic techniques are commonly used to isolate and purify this compound from the capsaicinoid mixture .

Chemical Reactions Analysis

Types of Reactions: Norcapsaicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Norcapsaicin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Capsaicin
  • Dihydrocapsaicin
  • Nordihydrocapsaicin
  • Homocapsaicin
  • Homodihydrocapsaicin
  • Nonivamide

Comparison: Norcapsaicin is unique among capsaicinoids due to its specific chemical structure and reactivity. While it shares similar properties with capsaicin and other analogs, this compound has distinct biological effects and applications. For example, this compound has a lower pungency compared to capsaicin but retains significant biological activity, making it useful in various research and industrial applications .

Properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloct-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h5,7,9-11,13,19H,4,6,8,12H2,1-3H3,(H,18,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZMGHHFHHIAY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317984
Record name Norcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norcapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61229-08-1
Record name Norcapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61229-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norcapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42.5 - 44 °C
Record name Norcapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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